molecular formula C21H31N3O4S B2537397 N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034617-94-0

N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2537397
CAS No.: 2034617-94-0
M. Wt: 421.56
InChI Key: MFRBHWOQTLJTDU-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a sophisticated chemical hybrid designed for discovery research and early-stage investigative biology. This compound integrates a 3,4-dimethoxyphenyl group, a structural motif frequently encountered in bioactive molecules and flavoring agents , with a piperidine-thiopyran hybrid system, a scaffold of high interest in medicinal chemistry . The oxalamide linker is a strategic functional group known to confer specific hydrogen-bonding interactions, which can be critical for achieving selectivity and potency against biological targets. While the precise mechanism of action for this specific agent is an area of active investigation, its molecular architecture suggests potential for interacting with various enzymes and receptors. Researchers may find this compound valuable as a chemical probe or a building block in the development of novel therapeutic candidates, particularly within neurological and oncological research domains where such complex heterocyclic systems are often explored . This product is intended for laboratory research by qualified professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-27-18-4-3-16(13-19(18)28-2)23-21(26)20(25)22-14-15-5-9-24(10-6-15)17-7-11-29-12-8-17/h3-4,13,15,17H,5-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRBHWOQTLJTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is compared to N1-(3-fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide , a structurally related oxalamide derivative (PubChem CID: 129716782) .

Table 1: Key Structural and Hypothesized Pharmacological Differences

Feature This compound N1-(3-fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
Aromatic substituent 3,4-dimethoxyphenyl (electron-donating) 3-fluoro-4-methylphenyl (electron-withdrawing fluorine, lipophilic methyl)
Heteroatom in the fused ring Sulfur (thiopyran) Oxygen (pyran)
Predicted logP Higher (due to sulfur’s lipophilicity) Lower
Metabolic stability Potentially reduced (sulfur prone to oxidation) Higher (oxygen less reactive)
Receptor binding affinity May favor targets sensitive to bulkier substituents Fluorine may enhance affinity for halogen-binding pockets

Mechanistic and Pharmacological Insights

Aromatic Substituent Effects

  • The 3,4-dimethoxyphenyl group in the primary compound introduces steric bulk and polarity, which could improve aqueous solubility but may reduce passive diffusion across lipid membranes.

Heterocyclic Ring Modifications

  • The tetrahydro-2H-thiopyran ring’s sulfur atom increases lipophilicity compared to the oxygen-containing pyran analog. However, sulfur’s susceptibility to cytochrome P450-mediated oxidation could shorten the compound’s half-life. This trade-off highlights the importance of balancing bioavailability and metabolic stability in drug design.

Oxalamide Bridge Flexibility

  • Both compounds retain the oxalamide core, which facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). Substitutions on the piperidine ring (e.g., thiopyran vs. pyran) may influence conformational flexibility and target engagement.

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